REACTION_CXSMILES
|
ClC1C=C(OC)C=CC=1OCCOCC[CH:10]([C:15](=[O:18])[CH2:16][CH3:17])[C:11](=[O:14])[CH2:12][CH3:13].[I-].[Li]>>[CH3:17][CH2:16][C:15](=[O:18])[CH2:10][C:11](=[O:14])[CH2:12][CH3:13] |^1:25|
|
Name
|
4{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptane-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCCOCCC(C(CC)=O)C(CC)=O)C=CC(=C1)OC
|
Name
|
2-Cl-4-CH3OC6H3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared from 65.1 g
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC(CC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |